Tortoside B (Manglieside E)
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Overview
Description
Tortoside B, also known as Manglieside E, is a lignan glycoside compound with the molecular formula C28H38O13 and a molecular weight of 582.6 g/mol . It is primarily derived from the herbs of Ilex pubescens . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tortoside B involves several steps, including glycosylation reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. general methods involve the use of solvents such as DMSO, pyridine, methanol, and ethanol .
Industrial Production Methods: Industrial production of Tortoside B typically involves extraction from natural sources, such as the herbs of Ilex pubescens. The extraction process may include solvent extraction, purification, and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Tortoside B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions may involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced glycosides .
Scientific Research Applications
Tortoside B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tortoside B involves its interaction with various molecular targets and pathways. It has been shown to influence osteoblastic cell growth and differentiation, which is crucial for bone formation and repair . The compound’s effects are mediated through the modulation of signaling pathways that regulate cellular proliferation and differentiation .
Comparison with Similar Compounds
- Manglieside A
- Manglieside C
- Manglieside D
Comparison: Tortoside B is unique among its analogs due to its specific glycosidic structure and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H38O13 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O13/c1-35-17-8-14(9-18(36-2)22(17)31)26-16(10-29)15(12-39-26)5-13-6-19(37-3)27(20(7-13)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15-,16-,21+,23+,24-,25+,26+,28-/m0/s1 |
InChI Key |
QCRRVIOGKBUFSM-HEZPOBQYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C[C@H]3CO[C@@H]([C@H]3CO)C4=CC(=C(C(=C4)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
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